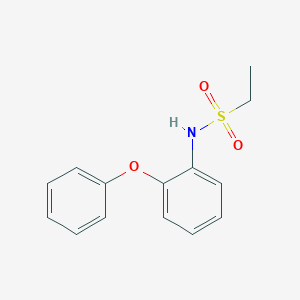

N-(2-phenoxyphenyl)ethanesulfonamide

Description

N-(2-Phenoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group attached to a 2-phenoxyphenyl moiety. Sulfonamides are renowned for their broad biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . For instance, N-(2-phenoxyphenyl)methanesulfonamide (a methyl analog) is documented as an intermediate in synthesizing bioactive molecules like nimesulide, an aromatase inhibitor .

Properties

Molecular Formula |

C14H15NO3S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

N-(2-phenoxyphenyl)ethanesulfonamide |

InChI |

InChI=1S/C14H15NO3S/c1-2-19(16,17)15-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |

InChI Key |

ORDQVFJZMQEHCO-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

- N-(2-Phenoxyphenyl)methanesulfonamide: This analog replaces the ethyl group with a methyl group. It serves as a precursor to nimesulide, highlighting its role in anti-inflammatory applications .

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide: Substitution of the phenoxy group with methoxy and the sulfonamide nitrogen with ethyl alters electronic properties. The methoxy group (electron-donating) may enhance resonance stabilization, while the ethyl group increases steric bulk, possibly affecting receptor binding .

- 2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethanesulfonamide: Fluorination of the ethyl group (CAS 55688-31-8) introduces strong electron-withdrawing effects, which could improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

Modifications on the Aromatic Ring

- Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide): The addition of a nitro group at the 4-position of the phenyl ring enhances anti-inflammatory activity by modulating electronic effects and hydrogen-bonding interactions with target enzymes like cyclooxygenase-2 (COX-2) .

(E)-N-Aryl-2-arylethenesulfonamide Analogs :

Compounds such as (E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) feature conjugated double bonds and multiple methoxy/nitro groups. These structural elements may enhance rigidity and π-π stacking interactions, improving anticancer activity .

Heterocyclic and Complex Derivatives

PCW-1001 (Pyrazole Derivative) :

This compound incorporates a chlorobenzyl and trifluoromethylphenyl-pyrazole moiety into the ethanesulfonamide scaffold. Such modifications confer antitumor and radio-sensitizing properties, likely through kinase inhibition or DNA interaction .Piperidine/Triazolo-Pyrazine Derivatives :

Ethanesulfonamide derivatives with piperidine and triazolo-pyrazine groups (e.g., from European Patent EP 2022/06) demonstrate tailored selectivity for enzymes like carbonic anhydrase or dipeptidyl peptidase IV, emphasizing the role of heterocycles in enhancing target specificity .

Physicochemical Properties

| Compound | Substituents | Molecular Weight | Key Features |

|---|---|---|---|

| N-(2-Phenoxyphenyl)ethanesulfonamide | Ethyl, phenoxy | ~275 g/mol | Moderate lipophilicity, balanced solubility |

| Nimesulide | Methyl, 4-nitro, phenoxy | ~308 g/mol | High polarity (nitro group), COX-2 inhibition |

| PCW-1001 | Chlorobenzyl, pyrazole | ~500 g/mol | High lipophilicity, antitumor activity |

| 2,2,2-Trifluoro derivative (CAS 55688-31-8) | Trifluoroethyl, phenoxy | ~333 g/mol | Enhanced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.